molecular formula C20H16F3NO3 B2890363 N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 831178-58-6

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2890363
CAS No.: 831178-58-6
M. Wt: 375.347
InChI Key: ZPSFDDRQJUKYCD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a 2-ethoxyphenyl group at the amide nitrogen and a 2-(trifluoromethyl)phenyl group at the 5-position of the furan ring. The ethoxy group (-OCH₂CH₃) contributes to lipophilicity, while the trifluoromethyl (-CF₃) moiety enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects. This compound is structurally analogous to antimicrobial and antiviral agents, particularly those targeting enzymes like DNA polymerases or kinases .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c1-2-26-17-10-6-5-9-15(17)24-19(25)18-12-11-16(27-18)13-7-3-4-8-14(13)20(21,22)23/h3-12H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSFDDRQJUKYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones.

    Substitution Reactions: The ethoxyphenyl and trifluoromethylphenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Core Structure Substituents (Position) Biological Activity/Application Key Differences from Target Compound
N-(5-Nitrothiazol-2-yl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide (Compound 68) Furan-2-carboxamide - 5-(3-CF₃-phenyl)
- 5-Nitrothiazol-2-yl
Antimicrobial (broad spectrum) Nitrothiazole substituent; CF₃ at 3-phenyl position
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide Thiophene-2-carboxamide - 5-CF₃
- 5-Methyl-4-phenylthiazol-2-yl
Narrow-spectrum antibacterial Thiophene core; thiazole substituent
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide Furan-2-carboxamide - 5-Nitro
- 3-CF₃-phenyl
Unspecified (structural analogue) Nitro group at 5-furan; CF₃ at 3-phenyl position
SPHINX31 (N-(2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)-5-(pyridin-4-yl)furan-2-carboxamide) Furan-2-carboxamide - 5-Pyridin-4-yl
- Piperazine-pyridylmethyl
Kinase inhibitor (therapeutic potential) Pyridyl substituents; piperazine linker

Key Observations

Ethoxy vs. Nitro Groups: The ethoxy group in the target compound improves solubility compared to the nitro group in Compound 68, which may reduce cytotoxicity .

Synthetic Accessibility :

  • The target compound can likely be synthesized via HATU-mediated coupling (as in ), though its 2-ethoxyphenyl group may require orthogonal protection strategies to avoid side reactions.

Research Findings and Data

Antimicrobial and Antiviral Potential

  • Broad-Spectrum Activity : Nitrothiazole-containing analogues (e.g., Compound 68) show MIC values of ≤1 µg/mL against Staphylococcus aureus , suggesting the target compound’s CF₃ and ethoxy groups could enhance Gram-positive activity.

Physicochemical Properties

  • Lipophilicity (LogP) : The ethoxy group increases LogP (~3.5) compared to nitro analogues (LogP ~2.8), favoring membrane permeation .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life in hepatic microsomes .

Biological Activity

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H14F3NO3C_{19}H_{14}F_3NO_3, and it features a furan ring substituted with an ethoxyphenyl and trifluoromethyl group. The structural characteristics contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies have suggested that related compounds inhibit specific enzymes involved in cellular processes, impacting pathways such as apoptosis and cell proliferation.
  • Antioxidant Properties : The presence of certain functional groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Biological Activity Overview

The biological activities attributed to this compound can be categorized into several areas:

  • Anticancer Activity
    • Preliminary studies indicate potential anticancer properties through the induction of apoptosis in cancer cell lines.
    • The compound has shown promise in inhibiting tumor growth in preclinical models.
  • Antimicrobial Activity
    • Similar compounds have exhibited antibacterial properties against various pathogens, suggesting that this compound may also possess such activity.
  • Neuroprotective Effects
    • Research into related compounds has revealed neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Cytoprotective Effects

A study investigated the cytoprotective effects of a structurally similar compound on normal human colon fibroblast cells (CCD-18Co). The findings revealed that pretreatment with the compound reduced DNA strand breaks and mitochondrial damage induced by carcinogenic agents, highlighting its protective role against cellular damage .

Antimicrobial Efficacy

Research on derivatives of this compound has shown inhibitory effects against bacterial strains, particularly those causing urinary tract infections. The mechanism involves disrupting bacterial capsule biogenesis, which is crucial for virulence .

Table 1: Biological Activities of Related Compounds

Activity TypeCompound NameObserved EffectReference
AnticancerN-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamideInduces apoptosis in cancer cells
AntimicrobialVarious derivativesInhibits growth of E. coli
NeuroprotectiveSimilar furan derivativesProtects against neurodegeneration

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